-AMCMC serves as a valuable building block for the synthesis of diverse heterocyclic structures. Its inherent reactivity, especially the amino and cyano groups, allows it to participate in various condensation reactions with other molecules, leading to the formation of complex heterocycles. Research has shown its successful application in the synthesis of:
5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound characterized by its pyrazole structure, which is a five-membered ring containing two nitrogen atoms. The molecular formula for this compound is C₇H₇N₅, and it has a molecular weight of approximately 161.16 g/mol. The compound features several functional groups, including an amino group and cyano groups, which contribute to its chemical reactivity and potential biological activity. Its structure can be represented as follows:
textNH2 |C≡N-C-CH3 | N \ C≡N
While specific biological activities of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. Therefore, it is plausible that this compound may possess similar biological effects, warranting further investigation.
The synthesis of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of malononitrile with hydrazine hydrate, followed by subsequent modifications to introduce the cyanomethyl and methyl groups. Specific synthetic routes may vary but generally include:
5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile has potential applications in various fields:
Several compounds share structural similarities with 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Amino-1H-pyrazole-4-carbonitrile | 54385-49-8 | 0.92 |
3-Methyl-1H-pyrazole-4-carbonitrile | 131661-41-1 | 0.88 |
5-Amino-1H-pyrazole-3,4-dicarbonitrile | 54385-49-8 | 0.92 |
5-Amino-1H-pyrazole-4-carbonitrile | 1204396-41-7 | 0.84 |
1H-Pyrazole-4-carbonitrile hydrochloride | 1416351-94-4 | 0.70 |
These compounds are characterized by similar functional groups and structural frameworks but may differ in their biological activities and chemical reactivity.